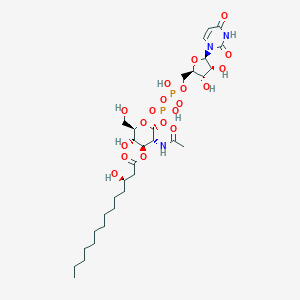
Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a chemical compound with the molecular formula C10H9NO4 . It is also known as “Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” and has a molecular weight of 207.19 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” are not available, related compounds have been studied .Physical And Chemical Properties Analysis
“Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate” is a solid substance . It has a molecular weight of 207.19 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate has been used in the synthesis of benzoxazinyl pyrazolone arylidenes, exhibiting potent antimicrobial and antioxidant properties (Sonia et al., 2013).
Antibacterial Activity
- It has also been involved in the creation of compounds with significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian et al., 2012).
COX-2 Inhibitors
- This chemical has been utilized in synthesizing potential COX-2 inhibitors, a significant target for anti-inflammatory drugs (Reddy et al., 2006), (Reddy & Rao, 2008).
Lipase-catalyzed Resolution Studies
- It has played a role in studies involving the lipase-catalyzed resolution of novel compounds, contributing to the understanding of stereoselective processes (Prasad et al., 2006).
Microwave-catalyzed Synthesis
- The compound is involved in microwave-catalyzed synthesis processes, enhancing reaction rates and improving yields (Dabholkar & Gavande, 2003).
Synthesis of New Fused and Spiro Derivatives
- Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate is used in synthesizing new fused and spiro 1,4-benzoxazine derivatives, expanding the chemical diversity in this area (Moustafa, 2005).
Biological Activity Testing
- This compound has been a key player in synthesizing and testing various derivatives for biological activities, including antimicrobial and antihistaminic properties (Jayamma & Reddy, 1994).
Structural and Spectroscopic Studies
- It has been pivotal in the structural and spectroscopic analysis of various chemical compounds, contributing to a deeper understanding of chemical properties and reactions (Neuvonen & Pihlaja, 1988), (Neuvonen et al., 1989).
Ecofriendly Photochemical Transformations
- It's involved in unique photochemical reactions, leading to the synthesis of novel compounds such as β-lactams, showcasing its utility in green chemistry applications (Marubayashi et al., 1992).
Vibrational Assignments in Spectroscopy
- The compound aids in vibrational assignments in spectroscopy, enhancing the understanding of molecular structures and dynamics (Dunkers & Ishida, 1995).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPIARUBRADJEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403223 |
Source


|
| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
CAS RN |
104662-85-3 |
Source


|
| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)



